2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline
Description
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines a quinoline core with an oxadiazole ring and a nitrophenyl group
Properties
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c1-11-10-15(14-4-2-3-5-16(14)19-11)17-20-18(25-21-17)12-6-8-13(9-7-12)22(23)24/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKZBLMAZKDLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst. For example, 4-nitrobenzonitrile can be reacted with hydrazine hydrate to form 4-nitrophenylhydrazine, which is then cyclized to form the oxadiazole ring.
Coupling with Quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative. This can be achieved through a condensation reaction, where the oxadiazole is reacted with 2-methylquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-methyl-4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]quinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: 2-carboxy-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline.
Scientific Research Applications
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity.
Electronic Applications: In materials science, the compound’s electronic properties are utilized in the design of semiconductors and LEDs, where it functions by facilitating charge transport and emission of light.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with an amino group instead of a nitro group.
2-methyl-4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with a chloro group instead of a nitro group.
2-methyl-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the presence of the nitro group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
